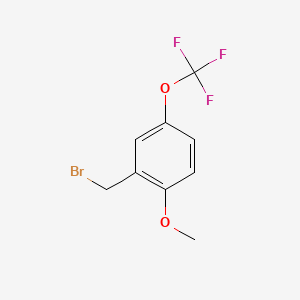

2-Methoxy-5-(trifluoromethoxy)benzyl bromide

Vue d'ensemble

Description

2-Methoxy-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is also known by its IUPAC name, 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene . This compound is a liquid at ambient temperature and is used in various chemical synthesis applications .

Méthodes De Préparation

The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-methoxy-5-(trifluoromethoxy)toluene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as dichloromethane at a low temperature (0°C) to control the reaction rate . The reaction mixture is then stirred and allowed to warm to room temperature, followed by work-up procedures to isolate the desired product .

Analyse Des Réactions Chimiques

2-Methoxy-5-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form benzyl alcohol derivatives or reduction to form benzyl derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Versatile Building Block : 2-Methoxy-5-(trifluoromethoxy)benzyl bromide serves as a versatile building block in organic synthesis. Its functional groups allow for participation in various reactions, facilitating the construction of complex molecules . The distinct electronic properties imparted by the trifluoromethoxy group enhance the compound's reactivity compared to similar compounds.

Biological Activity Exploration : Initial studies suggest that this compound may influence various biological targets, although comprehensive studies are still necessary to confirm these interactions and their significance in medicinal chemistry. The unique combination of functional groups makes it a candidate for exploring potential biological activities.

Case Studies and Research Findings

- Antitubercular Activity : Research has indicated that compounds bearing similar structural features exhibit significant antitubercular activity. For instance, biphenyl analogues related to this compound have shown improved efficacy against Mycobacterium tuberculosis, suggesting that modifications to this compound could yield new therapeutic agents .

- Inhibitory Effects on Biological Targets : Studies on related compounds have demonstrated strong inhibitory effects on interleukin-1 receptors (IL-1R), which are crucial in inflammatory responses. For example, derivatives designed based on trifluoromethoxy groups showed promising results in vitro, indicating that this compound could be explored further for similar applications .

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds . The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzyl bromide moiety .

Comparaison Avec Des Composés Similaires

2-Methoxy-5-(trifluoromethoxy)benzyl bromide can be compared with other similar compounds, such as:

2-(Trifluoromethyl)benzyl bromide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and applications.

4-(Trifluoromethoxy)benzyl bromide: This compound has the trifluoromethoxy group in a different position on the benzene ring, leading to different chemical properties and reactivity.

The unique positioning of the methoxy and trifluoromethoxy groups in this compound provides it with distinct electronic and steric properties, making it valuable in specific synthetic applications .

Activité Biologique

2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H8BrF3O2 and a molecular weight of approximately 269.06 g/mol, this compound is characterized by the presence of both methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups, which significantly influence its chemical reactivity and biological interactions.

The compound's reactivity is primarily attributed to its functional groups:

- Methoxy Group : Acts as an electron donor, enhancing the nucleophilicity of the aromatic ring.

- Bromo Group : Facilitates nucleophilic substitution reactions, allowing for the introduction of various substituents.

These properties make this compound a versatile intermediate in organic synthesis, particularly in the development of biologically active compounds.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, influencing enzyme activity or receptor binding. The following sections summarize key findings related to its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in critical biological processes. For example:

- Inhibition Mechanism : The compound may bind to the active sites of enzymes, preventing substrate interaction and catalytic activity.

- Case Study : A study on structurally related compounds found that fluorinated analogs exhibited enhanced potency in inhibiting serotonin uptake, suggesting a potential pathway for therapeutic applications in mood disorders .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds with similar trifluoromethyl groups have shown increased antibacterial activity:

- Comparison with Analogous Compounds : In a comparative study, compounds containing trifluoromethyl groups demonstrated significantly higher antimicrobial efficacy than their non-fluorinated counterparts .

Research Findings

Recent studies have explored the biological implications of this compound through various methodologies:

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Preliminary data indicate potential inhibition of key enzymes involved in cell proliferation. |

| Antimicrobial Efficacy | Enhanced activity against Gram-positive bacteria was observed compared to non-fluorinated analogs. |

| Receptor Binding | Initial assessments suggest possible interaction with serotonin receptors, warranting further investigation. |

Case Studies

- High-throughput Screening : A recent study identified inhibitors from a library that included fluorinated compounds, revealing that certain derivatives of benzyl bromides effectively inhibited cancer cell proliferation by disrupting mitotic processes .

- Mechanistic Insights : Investigations into the binding affinities of similar compounds indicated that the trifluoromethoxy group plays a crucial role in modulating biological activity through enhanced lipophilicity and receptor affinity .

Propriétés

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHYZUINFUNPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395550 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478484-53-6 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478484-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.